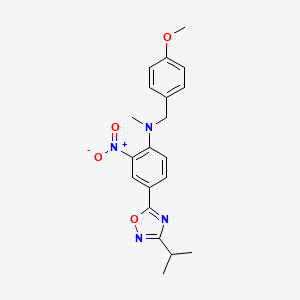
4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-(4-methoxybenzyl)-N-methyl-2-nitroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-(4-methoxybenzyl)-N-methyl-2-nitroaniline, also known as IM-54, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of different research contexts.
作用机制
The exact mechanism of action of 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-(4-methoxybenzyl)-N-methyl-2-nitroaniline is not fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This inhibition may lead to the death of cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects
In addition to its potential anti-tumor activity, this compound has also been found to have a variety of other biochemical and physiological effects. Studies have shown that this compound has anti-inflammatory properties, and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been found to have antioxidant activity, which may make it useful in the treatment of a range of different diseases.
实验室实验的优点和局限性
One of the key advantages of using 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-(4-methoxybenzyl)-N-methyl-2-nitroaniline in lab experiments is its wide range of potential applications. This compound has been found to have activity in a variety of different research contexts, making it a versatile tool for researchers. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to design experiments that effectively target its activity.
未来方向
There are a number of potential future directions for research on 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-(4-methoxybenzyl)-N-methyl-2-nitroaniline. One area of interest is in the development of new cancer treatments that use this compound as a key component. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify the specific enzymes and pathways that it targets. This information could be useful in the development of new drugs and therapies for a range of different diseases. Finally, there is also potential for research on the synthesis of new derivatives of this compound that may have improved activity and specificity.
合成方法
The synthesis of 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-(4-methoxybenzyl)-N-methyl-2-nitroaniline involves a multi-step process that begins with the reaction of 4-methoxybenzylamine with 2-nitrobenzaldehyde to form an intermediate compound. This intermediate is then reacted with isopropyl hydrazinecarboxylate to form the oxadiazole ring, and the resulting product is then further reacted with methyl iodide to form the final compound.
科学研究应用
4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-(4-methoxybenzyl)-N-methyl-2-nitroaniline has been studied for its potential applications in a range of different scientific research contexts. One area of research where this compound has shown promise is in the field of cancer research. Studies have shown that this compound has anti-tumor activity in a variety of different cancer cell lines, making it a potential candidate for use in cancer treatments.
属性
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N-methyl-2-nitro-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-13(2)19-21-20(28-22-19)15-7-10-17(18(11-15)24(25)26)23(3)12-14-5-8-16(27-4)9-6-14/h5-11,13H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBNNCYUCQVFSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC(=C(C=C2)N(C)CC3=CC=C(C=C3)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

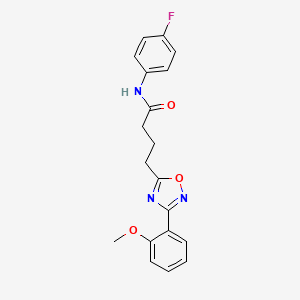
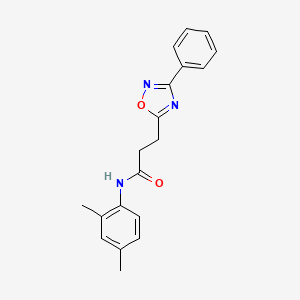
![N-(3-chloro-4-fluorophenyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7696175.png)
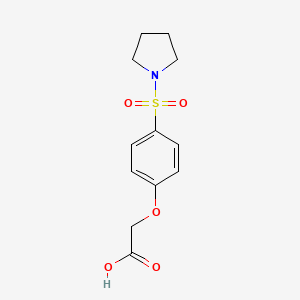
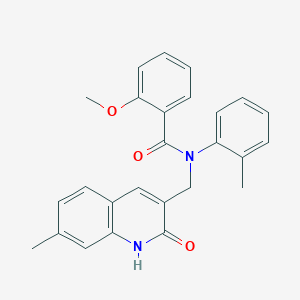
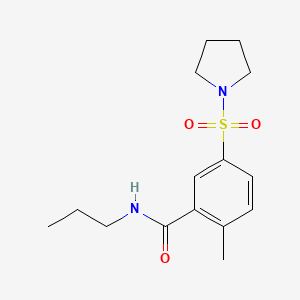
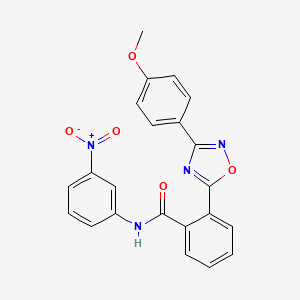
![N-(6-tert-Butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7696199.png)

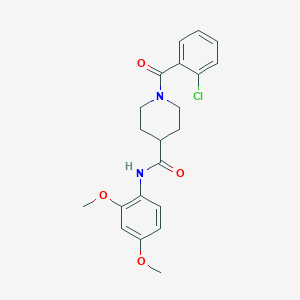
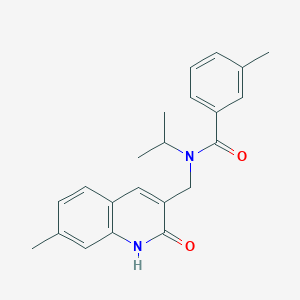
![1-(4-ethoxy-3-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7696227.png)

